molecular formula C15H19ClFNO3 B12100433 (R)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester, HCl

(R)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester, HCl

Cat. No.: B12100433
M. Wt: 315.77 g/mol
InChI Key: ASVJDPFFNDNJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester, HCl is a chemical compound with a complex structure that includes a fluoro-phenyl group, a piperidin-1-yl group, and an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester, HCl typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidin-1-yl ring, the introduction of the fluoro-phenyl group, and the esterification of the acetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial methods often optimize reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester, HCl can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

(S)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester, HCl has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a tool for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in drug development and pharmacology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester, HCl involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluoro-phenyl derivatives, piperidin-1-yl compounds, and acetic acid esters. Examples include:

  • (S)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid methyl ester
  • (S)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-propionic acid ethyl ester

Uniqueness

What sets (S)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester, HCl apart is its specific combination of functional groups and stereochemistry, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3.ClH/c1-2-20-15(19)14(11-3-5-12(16)6-4-11)17-9-7-13(18)8-10-17;/h3-6,14H,2,7-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVJDPFFNDNJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)N2CCC(=O)CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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